molecular formula C26H24N2O5S B2489252 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide CAS No. 941951-60-6

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide

Cat. No. B2489252
CAS RN: 941951-60-6
M. Wt: 476.55
InChI Key: PXDSQWKVWSLUMU-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals involving anthracene derivatives, known for their unique chemical and physical properties. It is a complex molecule with applications in various fields, including organic chemistry and materials science.

Synthesis Analysis

Similar compounds have been synthesized through reactions involving anthracene derivatives. For instance, a related compound, N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, was synthesized using N-(4-amino-2-phenoxyphenyl)methanesulfonamide and 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride (Kankanala et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like IR, NMR, and mass spectral analysis. The structure is often complex, with multiple functional groups contributing to its unique properties (Kankanala et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, such as Baeyer-Villiger oxidation and photodimerization, as seen in related anthracene derivatives (Becker et al., 1988). Their reactivity is influenced by the presence of different substituents and functional groups.

Physical Properties Analysis

Physical properties like crystal structure and bond lengths can be determined through X-ray diffraction studies. For example, compounds with similar structures have been found to crystallize in specific systems and exhibit characteristic bond alternation in their molecular structure (Ko et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their molecular structure and the presence of various functional groups. Studies involving density functional theory (DFT) can provide insights into the molecular geometry, vibrational frequencies, and electronic properties of such molecules (Sarojini et al., 2012).

Scientific Research Applications

Applications in Synthesis and Chemical Reactions

Anthracene derivatives have been extensively studied for their applications in synthetic chemistry. For instance, the Reformatsky reaction has been applied to N-sulfonylimines derived from anthracene, facilitating the synthesis of protected β-amino acids, showcasing the utility of anthracene derivatives in the synthesis of complex molecules (Robinson & Wyatt, 1993). Additionally, the Baeyer-Villiger Oxidation of anthraldehyde derivatives has led to the formation and photochemical dimerization of specific anthracene compounds, further demonstrating the versatility of anthracene derivatives in chemical transformations (Becker, Skelton, Turner, & White, 1988).

Anticarcinogenic Activities

Sulforaphane and structurally related synthetic norbornyl isothiocyanates, derived from anthracene, have shown anticarcinogenic activities. These compounds exhibit broad-spectrum efficacy against various cancers, underscoring the potential therapeutic applications of anthracene derivatives in cancer chemoprevention (Zhang, Kensler, Cho, Posner, & Talalay, 1994).

Photocatalytic Applications

Anthracene-based compounds have been utilized as photocatalysts for radical fluoroalkylation under visible light irradiation, indicating their potential in facilitating various photocatalytic transformations (Noto, Tanaka, Koike, & Akita, 2018). This application is particularly relevant for the development of novel synthetic methodologies.

Insecticidal Activity

The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, exemplifies the utility of sulfonamide compounds in agricultural science. Sulfoxaflor shows efficacy against a range of sap-feeding insects, highlighting the potential of sulfonamide derivatives in pest management (Zhu et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Sulfamides, incorporating the sulfonamide functionality, have been explored for their therapeutic potential as enzyme inhibitors. These compounds have been designed to target a variety of enzymes, including carbonic anhydrases and proteases, suggesting the significance of sulfonamide derivatives in the development of novel therapeutic agents (Winum, Scozzafava, Montero, & Supuran, 2006).

properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-8-3-6-11-23(17)27-24(29)12-7-15-28(2)34(32,33)18-13-14-21-22(16-18)26(31)20-10-5-4-9-19(20)25(21)30/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDSQWKVWSLUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide

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